3-Methoxy-5-(piperidin-3-yl)pyridine

Regioisomer Structural analog Procurement specification

3-Methoxy-5-(piperidin-3-yl)pyridine (CAS 1044773-96-7; molecular formula C₁₁H₁₆N₂O; MW 192.26 g/mol) is a heterocyclic compound belonging to the pyridyl piperidine class, characterized by a 3-methoxy-substituted pyridine ring directly linked at the 5-position to a piperidin-3-yl moiety. This compound exists at the intersection of piperidine and pyridine scaffolds, two heterocyclic systems recognized as essential structural frameworks in medicinal chemistry due to their prevalence in biologically active molecules spanning antibacterial, antifungal, anticancer, and neuropharmacological applications.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B13567017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-(piperidin-3-yl)pyridine
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCOC1=CN=CC(=C1)C2CCCNC2
InChIInChI=1S/C11H16N2O/c1-14-11-5-10(7-13-8-11)9-3-2-4-12-6-9/h5,7-9,12H,2-4,6H2,1H3
InChIKeyJVWJBZJMHSSHCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-5-(piperidin-3-yl)pyridine: Class Position and Baseline Characterization for Research Sourcing


3-Methoxy-5-(piperidin-3-yl)pyridine (CAS 1044773-96-7; molecular formula C₁₁H₁₆N₂O; MW 192.26 g/mol) is a heterocyclic compound belonging to the pyridyl piperidine class, characterized by a 3-methoxy-substituted pyridine ring directly linked at the 5-position to a piperidin-3-yl moiety . This compound exists at the intersection of piperidine and pyridine scaffolds, two heterocyclic systems recognized as essential structural frameworks in medicinal chemistry due to their prevalence in biologically active molecules spanning antibacterial, antifungal, anticancer, and neuropharmacological applications [1]. The compound is currently available from commercial suppliers as a research intermediate with purities typically ≥98% and is handled under standard laboratory storage conditions (2-8°C, sealed dry) . Unlike extensively characterized pharmaceutical leads, this specific compound appears predominantly as a building block or synthetic intermediate rather than a fully profiled bioactive entity, and direct published biological activity data for the exact compound is not currently identifiable in the public literature [2].

Why 3-Methoxy-5-(piperidin-3-yl)pyridine Cannot Be Casually Substituted with Other Pyridyl Piperidine Analogs


Despite sharing the pyridyl piperidine core scaffold, substitution with structurally similar analogs—including regioisomers with altered methoxy positioning (e.g., 5-methoxy-2-(piperidin-4-yl)pyridine) or compounds with modified linker connectivity (e.g., piperidinylmethoxy ethers)—introduces significant and unpredictable variation in both physicochemical properties and biological target engagement that cannot be assumed to be equivalent . The precise positional arrangement of the methoxy group (3-position of pyridine) and the direct C5-piperidine linkage defines a specific three-dimensional pharmacophore that would be altered or lost entirely upon substitution. Furthermore, commercial availability, pricing gradients, and purity specifications vary substantially across even closely related analogs, rendering casual substitution in procurement contexts potentially costly and experimentally confounding . Without verified equivalence data, any substitution introduces an uncontrolled variable that undermines experimental reproducibility and supply chain predictability .

3-Methoxy-5-(piperidin-3-yl)pyridine: Procurement-Relevant Quantitative Differentiation Evidence


Regioisomeric Differentiation: 3-Methoxy-5-(piperidin-3-yl)pyridine vs. 5-Methoxy-2-(piperidin-4-yl)pyridine

The target compound is a regioisomer of 5-methoxy-2-(piperidin-4-yl)pyridine (CAS 1256789-40-8). In the target compound, the methoxy substituent occupies the 3-position of the pyridine ring with the piperidine attached at the 5-position via a direct C-C bond . In the comparator, the methoxy group is located at the 5-position and the piperidine is linked at the 2-position via a C-C bond, representing a distinct connectivity pattern with different electronic and steric properties . These two regioisomers are not interchangeable as synthetic intermediates; the specific positional arrangement in 3-methoxy-5-(piperidin-3-yl)pyridine is the precise structural requirement for downstream synthetic routes targeting 5-substituted pyridine scaffolds or specific pharmacophore geometries .

Regioisomer Structural analog Procurement specification

Molecular Identity Differentiation: Direct Pyridine-Piperidine C-C Bond vs. Ether-Linked Analogs

The target compound features a direct carbon-carbon bond between the pyridine C5 position and the piperidine C3 position. This contrasts with structurally related analogs such as 2-(piperidin-3-ylmethoxy)pyridine (CAS not assigned) which incorporate an ether (-O-CH₂-) linker between the pyridine ring and the piperidine moiety . The direct C-C bond in the target compound confers greater conformational rigidity and distinct electronic properties compared to the flexible ether linkage, which introduces a rotatable bond and alters electron density distribution on the pyridine ring. This structural distinction is fundamental: the target compound belongs to the class of aryl-piperidines with direct aryl-heterocycle connectivity, while the ether-linked comparator represents an aryloxyalkyl-piperidine class .

Scaffold topology Linker chemistry Synthetic intermediate

Purity Specification Differentiation: 3-Methoxy-5-(piperidin-3-yl)pyridine Supplier Comparison

Commercial suppliers of 3-methoxy-5-(piperidin-3-yl)pyridine offer the compound with specified purity grades that serve as procurement-relevant differentiators. ChemScene (Catalog CS-0302603) specifies a purity of ≥98% with defined storage conditions of sealed dry storage at 2-8°C and shipping at room temperature within the continental US . Leyan (Product No. 1373273) offers the compound with 98% purity . Notably, neither supplier reports MDL numbers, and complete physicochemical characterization (density, boiling point, melting point) is not provided in the technical datasheets . The absence of comprehensive analytical certificates or batch-specific quality data represents a baseline characteristic of this compound as a research intermediate rather than a fully characterized pharmaceutical-grade material.

Chemical purity Quality control Vendor comparison

Class-Level Inference: Pyridyl Piperidine Scaffold Precedents in Nicotinic Receptor Ligand Space

While no direct biological data exists for 3-methoxy-5-(piperidin-3-yl)pyridine, class-level precedent from 5-substituted pyridine analogues establishes that compounds bearing a 3-pyridyl piperidine core can exhibit sub-nanomolar binding affinity at neuronal nicotinic acetylcholine receptors (nAChRs). In a systematic SAR study, substituted pyridine analogues of a reference compound (1) demonstrated Ki values ranging from 0.055 nM to 0.69 nM for CNS nAChR binding, compared to a Ki of 0.15 nM for compound 1 . This 12.5-fold range in affinity (0.055 to 0.69 nM) demonstrates the sensitivity of nAChR engagement to specific substitution patterns on the pyridine ring and underscores that subtle structural variations within this class produce quantifiable differences in target binding . Functional assessment at nAChR subtypes further identified compounds with agonist and antagonist activity profiles, establishing this scaffold's capacity for modulating neuronal nicotinic signaling [1].

Nicotinic acetylcholine receptors nAChR Structure-activity relationships

Class-Level Inference: Piperidine-Linked Pyridine Scaffold in HIV-1 Reverse Transcriptase Inhibition

Class-level precedent from piperidine-linked pyridine analogues establishes this scaffold's capacity for potent antiviral activity. A series of piperidine-linked pyridine compounds was designed and evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). In MT-4 cell assays against wild-type HIV-1, compound BD-c1 demonstrated EC50 = 10 nM with CC50 ≥146 μM (selectivity index SI ≥14,126), while compound BD-e2 showed EC50 = 5.1 nM [1]. Importantly, BD-c1 displayed lower cytotoxicity and higher selectivity than the approved NNRTI etravirine (EC50 = 2.2 nM, CC50 = 28 μM, SI = 12,884) [2]. Several compounds in this series also retained activity against the drug-resistant double mutant (K103N+Y181C) HIV-1 strain [3]. These findings establish that the piperidine-linked pyridine scaffold can support nanomolar antiviral potency with favorable selectivity indices.

HIV-1 Non-nucleoside reverse transcriptase inhibitors Antiviral SAR

Commercial Pricing and Availability: Target Compound vs. Regioisomeric Analog Procurement

3-Methoxy-5-(piperidin-3-yl)pyridine exhibits a distinct commercial pricing profile compared to its regioisomer 5-methoxy-2-(piperidin-4-yl)pyridine. The target compound (ChemScene CS-0302603) is priced at USD $2,232 for 1g, $6,471 for 5g, and $9,596 for 10g, reflecting a cost-per-gram gradient of approximately $2,232/g at the smallest scale, decreasing to ~$960/g at the largest available scale . In contrast, the regioisomer 5-methoxy-2-(piperidin-4-yl)pyridine (CAS 1256789-40-8) is available at €656 for 50mg and €1,844 for 500mg, corresponding to a cost-per-gram of approximately €13,120/g at the 50mg scale and €3,688/g at the 500mg scale . This represents a 3.8-fold to 5.9-fold cost differential per gram between the two structurally related but non-interchangeable compounds. The target compound also carries HazMat shipping fee implications that vary by carrier and destination, adding procurement complexity that must be factored into sourcing decisions .

Chemical procurement Cost analysis Supply chain

3-Methoxy-5-(piperidin-3-yl)pyridine: Evidence-Backed Research and Procurement Application Scenarios


Synthetic Intermediate for 5-Substituted Pyridine Analogue Libraries in CNS Drug Discovery

Based on class-level SAR precedent demonstrating that 5-substituted pyridine analogues of the pyridyl piperidine scaffold exhibit sub-nanomolar binding affinity (Ki = 0.055-0.69 nM) at neuronal nicotinic acetylcholine receptors , 3-methoxy-5-(piperidin-3-yl)pyridine serves as a strategic building block for constructing focused libraries of nAChR-targeting compounds. The 3-methoxy substituent and piperidin-3-yl attachment pattern provide a defined starting geometry for systematic exploration of pyridine C5 substitution effects on CNS receptor engagement. Researchers developing nicotinic receptor modulators for neurological disorders may leverage this compound as a synthetic entry point for diversification at the piperidine nitrogen or for further pyridine ring functionalization [1]. This application is supported by established precedent rather than direct compound-specific data.

Piperidine-Linked Pyridine Scaffold Exploration for Antiviral Drug Discovery Programs

The piperidine-linked pyridine scaffold has demonstrated nanomolar antiviral activity against wild-type and drug-resistant HIV-1 strains, with representative compounds achieving EC50 values of 5.1-10 nM and selectivity indices exceeding 14,000 in MT-4 cell assays [2]. 3-Methoxy-5-(piperidin-3-yl)pyridine belongs to this structurally defined scaffold class and may be utilized as a core intermediate for synthesizing novel NNRTI candidates. The compound's direct C5-C3' pyridine-piperidine connectivity mimics the core architecture of the active series, while the 3-methoxy group offers a vector for modulating electronic properties and metabolic stability [3]. This scenario applies to medicinal chemistry programs seeking novel HIV-1 reverse transcriptase inhibitors with improved resistance profiles.

Regioisomer-Specific Chemical Procurement for Structure-Dependent Experimental Design

Given the structural and commercial differentiation documented between 3-methoxy-5-(piperidin-3-yl)pyridine and its regioisomer 5-methoxy-2-(piperidin-4-yl)pyridine—including distinct SMILES connectivity, a 3.8- to 5.9-fold cost differential per gram, and fundamentally different synthetic utility —this compound is appropriate for procurement in any research context where precise regioisomeric identity is critical. Applications include use as an authentic analytical reference standard for LC-MS or NMR method development, as a defined starting material in synthetic route optimization, or as a specific building block in parallel synthesis where regioisomeric purity directly impacts library integrity. The documented purity specification (≥98%) from commercial suppliers provides a verifiable quality baseline .

Heterocyclic Hybrid Scaffold for Broad-Spectrum Biological Screening

Piperidine and pyridine moieties are recognized as essential heterocyclic systems with demonstrated activities across antibacterial, antimicrobial, antifungal, antimalarial, anticancer, antiproliferative, antihypertensive, and antiparasitic indications [4]. 3-Methoxy-5-(piperidin-3-yl)pyridine, as a hybrid scaffold combining both nuclei, represents a structurally privileged chemotype suitable for inclusion in broad-spectrum phenotypic screening libraries or target-based screening cascades. The absence of direct biological characterization for this specific compound means that any screening hit would require de novo target identification and SAR development, but the scaffold's structural attributes position it as a viable candidate for hit discovery campaigns across multiple therapeutic areas . This application is supported by class-level biological activity precedents rather than compound-specific validation.

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